Phosphine, (trifluoromethyl)-

Description

Significance of Fluorine Chemistry in Modern Synthetic Transformations

Fluorine is the most electronegative element, and its introduction into organic molecules imparts unique and often beneficial properties. tandfonline.com With an atomic size similar to hydrogen, fluorine can be incorporated into molecular structures without significant steric disruption, yet it profoundly alters the molecule's electronic characteristics. tandfonline.com The study of fluorine-containing molecules has matured into a vital area of science, with applications spanning agrochemicals, materials, and particularly medicinal chemistry. tandfonline.com It is estimated that approximately 20% of all pharmaceuticals and 30% of agrochemicals on the market contain at least one fluorine atom. tandfonline.com

The strategic incorporation of fluorine or fluorine-containing groups like the trifluoromethyl (CF3) group can lead to:

Enhanced Metabolic Stability: Fluorine can block sites on a molecule that are susceptible to metabolic oxidation, thereby increasing the compound's stability and bioavailability in biological systems. bohrium.commdpi.com

Modulated Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, acidity, and basicity. bohrium.com For instance, the high lipophilicity of fluorine can aid in the transport and distribution of drugs within the body. tandfonline.com

Altered Conformation and Binding: The presence of fluorine can influence the conformation of a molecule and enhance its binding affinity to target proteins. bohrium.com This is crucial in drug design, where precise molecular interactions are required for efficacy.

Unique Material Properties: In materials science, fluoropolymers are valued for their exceptional thermal stability, chemical inertness, and non-stick properties, as exemplified by the well-known material Teflon (polytetrafluoroethylene). numberanalytics.com

The growing importance of fluorinated compounds has driven the development of new and selective fluorination methods, making these valuable molecules more accessible for a wide range of applications. omicsonline.org

The Foundational Role of Organophosphorus Compounds in Chemical Catalysis and Synthesis

Organophosphorus compounds, which are organic compounds containing a carbon-phosphorus bond, are indispensable in many areas of chemistry. wikipedia.orgbohrium.com Their utility stems from the versatile nature of the phosphorus atom, which can exist in various oxidation states and coordination environments. wikipedia.org

Phosphines, a class of organophosphorus(III) compounds, are particularly prominent. wikipedia.org Their key roles include:

Ligands in Homogeneous Catalysis: Tertiary phosphines are among the most important ligands for transition metals. frontiersin.orgacs.org By coordinating to a metal center, phosphine (B1218219) ligands can modulate its reactivity and selectivity in catalytic cycles. The electronic and steric properties of the phosphine can be finely tuned by changing the substituents on the phosphorus atom, which in turn influences the outcome of catalytic reactions such as cross-coupling and hydroformylation. acs.orgrsc.org

Reagents in Organic Synthesis: Organophosphorus compounds are central to several cornerstone reactions in organic synthesis. The Wittig reaction, which uses phosphonium (B103445) ylides to convert ketones and aldehydes into alkenes, is a classic example. frontiersin.orgnih.gov The Mitsunobu reaction is another key transformation that relies on a phosphine reagent. nih.gov

Organocatalysis: Phosphines can act as nucleophilic catalysts, activating substrates to participate in a variety of bond-forming reactions. wikipedia.orgnih.govacs.org This type of catalysis, known as phosphine organocatalysis, includes important transformations like the Rauhut-Currier and Morita-Baylis-Hillman reactions. wikipedia.orgnih.gov

The ability to synthesize a vast library of organophosphorus compounds with tailored properties has cemented their foundational role in enabling the construction of complex molecules. frontiersin.org

Historical Trajectories and Key Milestones in (Trifluoromethyl)phosphine Research

The field of (trifluoromethyl)phosphine chemistry began with early efforts to synthesize these unique molecules. One of the first reported syntheses of a trifluoromethylphosphine was by Haszeldine and West, who prepared dimethyl(trifluoromethyl)phosphine by reacting trifluoroiodomethane (CF3I) with trimethylphosphine. acs.orgresearchgate.net Another early method involved the reaction of tetraphenyldiphosphine with trifluoroiodomethane to produce diphenyltrifluoromethylphosphine. cdnsciencepub.com

Early research also focused on the fundamental reactivity and properties of these compounds. Studies described the hydrolysis of diphenyltrifluoromethylphosphine and its reactions with halogens to form phosphoranes. cdnsciencepub.com The interaction of phosphorus with trifluoroiodomethane was found to yield a mixture of products, including tris(trifluoromethyl)phosphine (B1596662), iodobis(trifluoromethyl)phosphine, and diiodo(trifluoromethyl)phosphine. researchgate.net The preparation and reactivity of iodo(trifluoromethyl)phosphine, F3CP(H)I, were also investigated, showing its utility in exchange reactions to form other halogenated derivatives. rsc.org

A significant challenge in the field has been the development of efficient and scalable synthetic routes. Traditional methods were often limited in scope and required multiple steps. organic-chemistry.orgnih.gov A key milestone was the development of a zinc-mediated radical trifluoromethylation of phosphine chlorides with bromotrifluoromethane (B1217167) (CF3Br). acs.orgorganic-chemistry.orgnih.gov This method provides a more convenient, cost-effective, and scalable (up to 100 mmol) pathway to a diverse range of trifluoromethylphosphines, including asymmetric and bidentate variants that are valuable in catalysis. acs.orgorganic-chemistry.org

The unique electronic properties of trifluoromethylphosphines, stemming from the strong electron-withdrawing nature of the CF3 group, lead to distinctive reactivities. acs.orgresearchgate.netnih.gov These properties have been harnessed in transition-metal catalysis, where trifluoromethylated phosphine ligands have been shown to increase the rate and selectivity of reactions like hydroformylation and carbon-carbon coupling. rsc.orgacs.org For example, the strong π-accepting ability of these ligands is crucial for promoting certain reaction steps, such as decarbonylation. acs.org Research continues to explore the synthesis and application of these fascinating compounds, from their use in creating novel chiral ligands to their role in materials and medicinal chemistry. researchgate.netscholaris.caacs.orgresearchgate.net

Data Tables

Table 1: Physical and Spectroscopic Properties of Selected (Trifluoromethyl)phosphines

| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Notes |

| Tris(trifluoromethyl)phosphine | P(CF3)3 | 205.99 | 17 | - | Data from NIST. nist.gov |

| Tris(trifluoromethyl)phosphine oxide | O=P(CF3)3 | 221.99 | - | - | Starting material in decomposition studies. acs.org |

| Bis(trifluoromethyl)phosphine | HP(CF3)2 | 188.00 | - | - | Used in reactions with organocobalt and ruthenium carbonyl complexes. rsc.orgtandfonline.com |

| (Trifluoromethyl)phosphine | H2P(CF3) | 102.01 | - | - | Data from NIST. nist.gov |

| Diphenyl(trifluoromethyl)phosphine | P(C6H5)2(CF3) | 254.19 | - | - | Stable in air; prolonged heating at 300°C causes only 15% decomposition. cdnsciencepub.com |

| (Trifluoromethyl)diiodophosphine | P(CF3)I2 | 355.79 | - | - | Product of the reaction between phosphorus and trifluoroiodomethane. researchgate.net |

| Bis(trifluoromethyl)iodophosphine | P(CF3)2I | 313.89 | - | - | Product of the reaction between phosphorus and trifluoroiodomethane. researchgate.net |

| Bis[3,5-bis(trifluoromethyl)phenyl]phosphine | C16H7F12P | 454.17 | - | 67-70 | An air-sensitive compound. orgsyn.org |

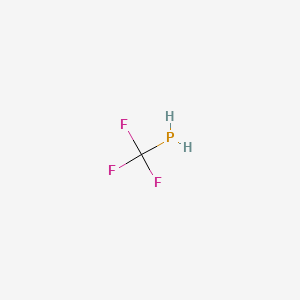

Structure

3D Structure

Properties

IUPAC Name |

trifluoromethylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2F3P/c2-1(3,4)5/h5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAHNNMLPUNNNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)P | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2F3P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194810 | |

| Record name | Phosphine, (trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.996 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420-52-0 | |

| Record name | Phosphine, (trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, (trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Trifluoromethyl Phosphine

Direct Construction of Phosphorus-Trifluoromethyl Bonds

The direct formation of a phosphorus-trifluoromethyl (P-CF3) bond is a primary strategy for synthesizing (trifluoromethyl)phosphine and its analogues. This approach involves the direct introduction of a trifluoromethyl group onto a phosphorus-containing substrate.

One notable method involves the reaction of phosphine (B1218219) chlorides with bromotrifluoromethane (B1217167) (CF3Br) in the presence of zinc powder. nih.govorganic-chemistry.org This zinc-mediated radical trifluoromethylation offers a convenient and scalable route to a diverse range of trifluoromethylphosphines, achieving good yields. nih.govorganic-chemistry.org The reaction is believed to proceed through a radical pathway initiated by the activation of CF3Br by zinc. organic-chemistry.org This method has been successfully applied to both diaryl and dialkyl phosphine chlorides and has proven to be scalable up to 100 mmol. organic-chemistry.orgresearchgate.net

Another direct approach utilizes hypervalent iodine reagents. For instance, the electrophilic double trifluoromethylation of a primary phosphine has been accomplished using 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one. acs.orgacs.org This method was instrumental in the synthesis of a P-bis(trifluoromethyl) derivative of BINAP. acs.orgacs.org The reaction proceeds by adding a strong base, such as DBU, to the in situ-prepared mono-trifluoromethylated secondary phosphine in the presence of an excess of the trifluoromethylating agent. acs.org

Furthermore, the reaction of tetraphenyldiphosphine with trifluoroiodomethane, either thermally or through ultraviolet irradiation, yields diphenyltrifluoromethylphosphine. cdnsciencepub.com This reaction likely proceeds via a free-radical mechanism involving the cleavage of the P-P bond by trifluoromethyl radicals. cdnsciencepub.com

Below is a table summarizing various direct trifluoromethylation methods:

| Phosphorus Source | Trifluoromethylating Agent | Conditions | Product | Reference |

| Phosphine Chlorides | CF3Br, Zn | 60 °C, DMA/MeCN | Trifluoromethylphosphines | nih.govorganic-chemistry.org |

| Primary Phosphine | 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one | DBU, CH2Cl2, -78 °C to rt | Bis(trifluoromethyl)phosphine | acs.orgacs.org |

| Tetraphenyldiphosphine | CF3I | Heat or UV light | Diphenyltrifluoromethylphosphine | cdnsciencepub.com |

| P(OPh)3 | Me3SiCF3, NMe4F or KOPh | 20-50 °C, ethereal solvents | P(CF3)3 | d-nb.info |

| White Phosphorus (P4) | CF3I | - | (Trifluoromethyl)phosphine derivatives | d-nb.info |

Indirect Synthetic Pathways Utilizing Precursors to (Trifluoromethyl)phosphine

Indirect methods for synthesizing (trifluoromethyl)phosphine involve the use of precursors that already contain the trifluoromethyl group, followed by the construction of the phosphorus-carbon bond.

A common strategy is the use of trifluoromethyl-containing Grignard reagents. For example, the reaction of 3,5-bis(trifluoromethyl)bromobenzene (B1265498) with magnesium in THF generates the corresponding Grignard reagent, which can then be reacted with a phosphorus electrophile like diethylphosphite to form bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide. orgsyn.orgsci-hub.st

Another approach involves the synthesis of phosphine-borane derivatives. B-(trifluoromethyl)phenyl phosphine-borane derivatives have been synthesized from the corresponding phosphines and 3- or 4-(trifluoromethyl)phenyl boronic acid under reductive conditions. mdpi.com The borane (B79455) moiety in these adducts acts as a protective group for the oxidation-susceptible trivalent phosphorus. mdpi.com

The reaction of P(III)-F compounds with Me3SiCF3, facilitated by catalytic amounts of fluoride (B91410) ions, provides a route to P(III)-CF3 compounds. researchgate.net This method can also be performed as a one-pot procedure starting from P(III)-OAr precursors. researchgate.net

The table below outlines some indirect synthetic pathways:

| Precursor | Reagent | Product | Reference |

| 3,5-bis(trifluoromethyl)bromobenzene | Mg, Diethylphosphite | bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide | orgsyn.orgsci-hub.st |

| Phosphines, (Trifluoromethyl)phenyl boronic acid | Reductive conditions | B-(trifluoromethyl)phenyl phosphine-borane derivatives | mdpi.com |

| P(III)-F compounds | Me3SiCF3, F- (catalytic) | P(III)-CF3 compounds | researchgate.net |

Strategic Functional Group Interconversions in (Trifluoromethyl)phosphine Synthesis

Functional group interconversions (FGIs) are crucial for modifying molecules that already possess a P-CF3 bond, allowing for the synthesis of a wider array of derivatives. numberanalytics.comimperial.ac.uk These transformations enable the introduction or modification of other functional groups within the molecule without disrupting the core trifluoromethylphosphine structure.

An example of a strategic FGI is the hydrolysis of trifluoromethyl groups on triarylphosphines to carboxylic acid groups using fuming sulfuric acid and boric acid. researchgate.net This method provides a pathway to carboxylic phosphines, and the extent of carboxylation can be controlled by the reaction conditions. researchgate.net

The reduction of phosphine oxides to the corresponding phosphines is another important FGI. For instance, bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide can be reduced to bis[3,5-bis(trifluoromethyl)phenyl]phosphine. orgsyn.org Similarly, photoinduced reductive perfluoroalkylation of phosphine oxides can yield P-(perfluoroalkyl)phosphines. researchgate.net

Furthermore, the synthesis of chiral trifluoromethylphosphines has been achieved through stereoselective methods. A notable example is the synthesis of Josiphos-type ligands containing two stereogenic phosphorus atoms, which involves an intramolecular nucleophilic substitution of a trifluoromethyl group. rsc.org

The following table highlights key functional group interconversions:

| Starting Material | Reagents | Product | Reference |

| Trifluoromethylated triarylphosphines | Fuming H2SO4, Boric acid | Carboxylic phosphines | researchgate.net |

| bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide | - | bis[3,5-bis(trifluoromethyl)phenyl]phosphine | orgsyn.org |

| Phosphine Oxides | Trichlorosilane | Phosphines | elte.hu |

| Ferrocenyl diphosphine precursor | Alkylating agent, Carbanion | Chiral ferrocenyl diphosphines | rsc.org |

Innovations in Sustainable and Efficient (Trifluoromethyl)phosphine Synthesis

Recent research has focused on developing more sustainable and efficient methods for synthesizing organophosphorus compounds, including (trifluoromethyl)phosphine. researchgate.netacs.orgrsc.org These "green" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. researchgate.netrsc.orgbeilstein-journals.org

Electrochemical synthesis is emerging as a promising green method for forming phosphorus-carbon and phosphorus-heteroatom bonds. beilstein-journals.org This technique uses electricity to drive oxidation and reduction processes, often under mild conditions, avoiding the need for harsh chemical oxidants or reductants. beilstein-journals.org

The use of water as a solvent is another key aspect of green chemistry. An "on-water" defluorinative cyclization of trifluoromethyl enones with phosphine oxides has been developed to synthesize polysubstituted furans. rsc.org This method not only utilizes an environmentally benign solvent but also shows enhanced reaction selectivity. rsc.org

Furthermore, the development of one-pot syntheses directly from elemental white phosphorus (P4) represents a significant step towards more efficient and atom-economical processes. nih.gov A method involving the reduction of P4 with tri-n-butyltin hydride followed by treatment with electrophiles allows for the synthesis of various monophosphorus compounds under mild conditions. nih.gov

Innovations also include the use of flow chemistry, which can offer better control over reaction parameters, improved safety, and easier scalability for the synthesis of compounds like (trifluoromethyl)phosphine.

The table below summarizes some innovative and sustainable synthetic approaches:

| Methodology | Key Features | Example | Reference |

| Electrochemical Synthesis | Green, precise, low-cost | Formation of P-C and P-heteroatom bonds | beilstein-journals.org |

| "On-water" Synthesis | Environmentally friendly solvent, enhanced selectivity | Defluorinative cyclization of trifluoromethyl enones | rsc.org |

| One-pot Synthesis from P4 | Atom-economical, mild conditions | Reduction with tri-n-butyltin hydride | nih.gov |

| Flow Chemistry | Enhanced control, safety, and scalability | - | rsc.org |

Intrinsic Electronic Structure and Reactivity Profiles of Trifluoromethyl Phosphine

Electronic Perturbations Induced by the Trifluoromethyl Group on the Phosphorus Center

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. Its profound impact on the phosphorus center in (trifluoromethyl)phosphine stems from the high electronegativity of the fluorine atoms, which induces a strong inductive effect (-I effect) transmitted through the P-C sigma bond.

This significant electron withdrawal has several key consequences:

Reduced Basicity and Nucleophilicity: The primary effect is a drastic reduction in the electron density of the phosphorus lone pair. This diminishes the compound's ability to donate its lone pair to protons or other electrophiles, resulting in exceptionally low basicity and nucleophilicity. researchgate.netresearchgate.net Computational studies have estimated the pKaH values of polyfluorinated phosphines in acetonitrile (B52724) to be as low as -30, a figure that challenges conventional perceptions of phosphine (B1218219) basicity. researchgate.net The presence of just two CF₃ groups on a phosphorus atom can render it the least basic site within a molecule. researchgate.net

Stabilization of the Phosphorus Lone Pair: The inductive withdrawal of electron density lowers the energy of the highest occupied molecular orbital (HOMO), which is primarily characterized by the phosphorus lone pair. This increased stabilization makes the lone pair less available for donation.

Structural Modifications: The electron-withdrawing CF₃ groups influence the geometry around the phosphorus center. In compounds like tris(trifluoromethyl)phosphine (B1596662), the C-P-C bond angles are affected by the steric bulk and electronic repulsion of the CF₃ groups. The P-C bond itself is also influenced, with the strong electronegativity of the CF₃ group leading to a more polarized bond.

Stereochemically Inactive Lone Pair: In certain sterically crowded phosphines with multiple trifluoromethyl-substituted aryl groups, the lone pair on the phosphorus(III) center can become stereochemically inactive, leading to an approximately octahedral geometry around the phosphorus atom due to additional weak interactions. researchgate.net

The stark contrast in electronic properties between alkylphosphines and trifluoromethyl-substituted phosphines is evident when comparing their ability to form coordination compounds. The stability of adducts with Lewis acids like boron trifluoride decreases dramatically as methyl groups are successively replaced by trifluoromethyl groups. researchgate.net

| Property | Alkylphosphines (e.g., PMe₃) | (Trifluoromethyl)phosphines (e.g., P(CF₃)₃) | Reference |

|---|---|---|---|

| Basicity | High | Exceptionally Low | researchgate.netresearchgate.net |

| Nucleophilicity | Strong | Weak | researchgate.net |

| P Lone Pair Energy (HOMO) | Higher | Lower (More Stabilized) | researchgate.net |

| Lewis Acid Adduct Stability | High | Low | researchgate.net |

Nucleophilic Reactivity and Associated Mechanistic Pathways

Despite their significantly reduced basicity, (trifluoromethyl)phosphines can still exhibit nucleophilic character, particularly towards highly reactive or "soft" electrophiles. The hallmark of nucleophilic phosphine catalysis involves the initial addition of the phosphine to an electrophilic starting material, typically an activated carbon-carbon multiple bond, to generate a reactive zwitterionic intermediate. nih.gov

The general mechanistic pathway for the nucleophilic action of a phosphine (PR₃) on an electron-deficient alkene is as follows:

Conjugate Addition: The phosphine adds to the β-carbon of the activated alkene, forming a β-phosphonium α-carbanion zwitterion (a phosphonium (B103445) enolate). nih.govillinois.edu

Intermediate Reaction: This highly reactive intermediate can then engage in various transformations. For instance, it can act as a base to deprotonate a pronucleophile, initiating a Michael addition. nih.gov

Catalyst Regeneration: The final step typically involves the elimination of the phosphine catalyst to yield the product. illinois.edu

In the context of (trifluoromethyl)phosphine, its diminished nucleophilicity means that more forcing conditions or more reactive electrophiles are required to initiate the first step. illinois.edu While tertiary phosphines with electron-donating alkyl groups are more potent nucleophiles, the unique electronic properties of (trifluoromethyl)phosphines make them valuable in scenarios where subsequent steps are facilitated by a highly stabilized phosphonium intermediate or where the phosphine's role is to act as a good leaving group. illinois.edu The reaction of P-trifluoromethyl-substituted (silylamino)phosphines with halogens, for example, proceeds via nucleophilic attack of the phosphorus on the halogen, followed by elimination of a trimethylsilyl (B98337) halide. nih.gov

Electrophilic Activation and Corresponding Reaction Modes

The phosphorus center in (trifluoromethyl)phosphine can be targeted by electrophiles, leading to its activation. This process typically involves the formation of a phosphonium species. The reaction of P(III) compounds with electrophiles often proceeds through an addition-elimination mechanism or can stop at the formation of a stable phosphonium cation. mdpi.com

A primary example is the reaction with alkyl halides, which follows a classic Sₙ2 pathway:

P(CF₃)R₂ + R'-X → [R'-P⁺(CF₃)R₂]X⁻

In this reaction, the phosphine acts as the nucleophile, and the alkyl halide is the electrophile. The product is a quaternary phosphonium salt. walisongo.ac.id The rate of this reaction is slower compared to that with more electron-rich trialkylphosphines. illinois.edu

Another significant mode of electrophilic activation is oxidation. Strong oxidizing agents can attack the phosphorus lone pair, leading to the formation of phosphine oxides. For instance, the oxidation of P-trifluoromethyl-substituted (silylamino)phosphines with halogens (X₂) results in P-halo-P-trifluoromethyl-N-silylphosphoranimines, demonstrating an oxidative halogenation process. nih.gov Similarly, chiral dioxoruthenium(VI) complexes can oxidize racemic phosphines to form phosphine oxides. mdpi.com

The synthesis of trifluoromethylphosphines can also be achieved through electrophilic trifluoromethylation of primary or secondary phosphines using hypervalent iodine reagents. acs.orgfigshare.com This reaction underscores the ability of the phosphorus lone pair, even in less nucleophilic phosphines, to attack a suitable electrophilic trifluoromethyl source. acs.orgchem-station.com

Characterization of Radical Processes Involving (Trifluoromethyl)phosphine

(Trifluoromethyl)phosphines are notable participants in radical chemistry. The generation of phosphorus-centered radicals from these compounds can be initiated through several methods, including single-electron transfer (SET) processes via photoredox catalysis or chemical oxidation. rsc.org

The oxidation of tris(trifluoromethyl)phosphine with oxygen proceeds via a chain reaction involving the trifluoromethyl radical (•CF₃). acs.org This process highlights the relative weakness of the P-C bond under certain conditions, allowing for fragmentation. The reaction can lead to different products depending on the conditions; thermal quenching yields tris(trifluoromethyl) phosphate, while spontaneous ignition produces bis(trifluoromethyl)fluorophosphine oxide. acs.org

Phosphine radical cations (R₃P•⁺) are key intermediates in many of these transformations. rsc.orgscite.ai They can be generated by the SET oxidation of the parent phosphine. acs.org These radical cations can then react further. For example, a phosphoranyl radical can be formed, which may subsequently undergo α- or β-scission. acs.orgnih.gov

α-Scission: Leads to a new trivalent phosphorus species and a radical derived from one of the original substituent groups. nih.gov

β-Scission: Results in the formation of a phosphine oxide and a new radical derived from an attacking species. nih.gov

The regioselective addition of the trifluoromethyl radical to alkenes is a key feature in synthetic methodologies that use these processes to construct complex molecules containing a CF₃ group. acs.org Furthermore, direct radical trifluoromethylation of phosphine chlorides with CF₃Br in the presence of zinc powder provides a convenient route to synthesize diverse trifluoromethylphosphines, proceeding through a radical mechanism. nih.gov

Elucidation of Reaction Kinetics and Thermodynamic Parameters for (Trifluoromethyl)phosphine Transformations

The kinetic and thermodynamic parameters of (trifluoromethyl)phosphine are a direct reflection of its electronic structure. The strong electron-withdrawing nature of the CF₃ groups significantly impacts bond energies and reaction rates.

Thermodynamic Parameters: Thermodynamic data for tris(trifluoromethyl)phosphine provides insight into its stability and reactivity. The enthalpy of vaporization and ionization energy are key physical properties that have been experimentally determined.

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Molecular Weight | 237.99 | g/mol | nist.govchemeo.com |

| Enthalpy of Vaporization (ΔvapH) | 24.70 | kJ/mol | chemeo.com |

| Ionization Energy (IE) | 11.10 - 11.70 | eV | chemeo.com |

The high ionization energy, compared to alkylphosphines, confirms the reduced energy level and increased stability of the phosphorus lone pair orbital, making it more difficult to remove an electron. chemeo.com

Reaction Kinetics: The kinetics of reactions involving (trifluoromethyl)phosphine are generally slower than those of their trialkylphosphine counterparts when the phosphine acts as a nucleophile. illinois.edu For example, in Sₙ2 reactions with alkyl halides, the rate is diminished due to the lower nucleophilicity of the phosphorus center. illinois.eduwalisongo.ac.id

Coordination Chemistry of Trifluoromethyl Phosphine As a Ligand

Principles of Ligand Design for Fluorinated Phosphines in Metal Complexes

The design of phosphine (B1218219) ligands for metal complexes revolves around the predictable modulation of their electronic and steric properties. cfmot.de Fluorinated phosphines, particularly those containing the highly electronegative trifluoromethyl group, are designed to create metal centers with specific reactivity profiles.

Electronic Effects: The primary electronic effect of the trifluoromethyl group is its strong inductive electron-withdrawing nature. When directly attached to the phosphorus atom, the CF3 group significantly reduces the electron density on the phosphorus lone pair. researchgate.net This diminishes the ligand's σ-donor capacity, making it a weaker Lewis base compared to its alkylphosphine counterparts. researchgate.net Consequently, the metal center becomes more electron-deficient or Lewis acidic. This enhanced acidity can increase the metal's reactivity towards nucleophilic attack or oxidative addition, which are key steps in many catalytic cycles. alfa-chemistry.comtcichemicals.com

Steric Effects: The steric profile of a phosphine ligand, often quantified by the Tolman cone angle, is a critical design parameter that influences the coordination number, geometry, and reactivity of the metal center. cfmot.delibretexts.org While the CF3 group is larger than a hydrogen atom, it is considered to be of moderate steric bulk. The steric hindrance created by fluorinated ligands can be used to create coordinatively unsaturated metal centers, which are often the active species in catalysis. libretexts.org For instance, bulky phosphine ligands can promote reductive elimination steps in cross-coupling reactions by destabilizing intermediate complexes. tcichemicals.comnih.gov In the design of ligands such as di(1-adamantyl)-2-trifluoromethyphenylphosphine, the bulky adamantyl groups provide a significant steric profile, while the ortho-trifluoromethylphenyl group introduces specific electronic effects and directs the CF3 appendage toward the metal's coordination sphere. doi.org

The combination of these strong electron-withdrawing properties and tunable steric hindrance makes trifluoromethyl-containing phosphines a unique class of ligands. They are particularly useful in catalytic applications where controlled electron donation is necessary or where the catalyst needs to be stabilized against oxidation. researchgate.net

Complexation with Transition Metals and Their Characterization

Phosphines containing trifluoromethyl groups readily form complexes with a variety of transition metals, including platinum, palladium, gold, and rhodium. researchgate.netnih.govmanchester.ac.uk The stability and properties of these complexes are directly related to the number of CF3 groups on the phosphorus atom. Early studies on methyl-trifluoromethyl-phosphines, such as (CH3)2PCF3 and CH3P(CF3)2, complexed with platinum(II) chloride, demonstrated that the stability of the complexes decreases as the number of electron-withdrawing CF3 groups increases. researchgate.net This is attributed to the reduced σ-donating ability of the phosphine. researchgate.net

Characterization of these complexes relies heavily on multinuclear NMR spectroscopy, particularly ³¹P and ¹⁹F NMR, as well as IR spectroscopy for carbonyl-containing complexes.

³¹P NMR Spectroscopy: The coordination of a phosphine ligand to a metal center results in a significant shift in the ³¹P NMR signal compared to the free ligand. wikipedia.org Coupling between the phosphorus nucleus and magnetically active metal nuclei (e.g., ¹⁰³Rh or ¹⁹⁵Pt) provides direct evidence of complex formation and can give insight into the complex's structure. nih.gov

¹⁹F NMR Spectroscopy: This technique is invaluable for characterizing trifluoromethylated ligands. The chemical shift of the ¹⁹F signal provides information about the electronic environment of the CF3 group. Furthermore, coupling between fluorine and phosphorus nuclei (e.g., ²J(PF) or ³J(PF)) can be observed, confirming the P-CF3 connectivity and providing structural details. nih.govnih.gov For example, in the complex (η⁷-C₇H₇)Mo(CO)(PMe₃)CF₃, a ³J(FP) coupling constant of 8.3 Hz was observed in both the ³¹P and ¹⁹F NMR spectra. nih.gov

Infrared (IR) Spectroscopy: For metal carbonyl complexes, the C-O stretching frequency (ν(CO)) is a sensitive probe of the electronic properties of the other ligands. Since trifluoromethylphosphines are strong π-acceptors, they reduce the back-donation from the metal to the CO ligands, resulting in a higher ν(CO) stretching frequency compared to complexes with more electron-donating phosphine ligands. wikipedia.orglibretexts.org

X-ray crystallography provides definitive structural information. For example, the solid-state structure of a gold(I) chloride complex with di(1-adamantyl)-2-trifluoromethyphenylphosphine confirmed that the trifluoromethyl group was projected toward the metal center. doi.org Similarly, studies on rhodium(III) complexes have shown direct, albeit weak, bonding interactions between the metal center and a fluorine atom of the CF3 group, with Rh-F contacts measured between 2.36–2.45 Å. nih.gov

| Complex | ³¹P NMR δ (ppm) | ¹⁹F NMR δ (ppm) | Key Coupling Constants (Hz) | IR ν(CO) (cm⁻¹) | Reference |

|---|---|---|---|---|---|

| trans-[PtCl₂{(p-tolyl)₂PCF(CF₃)₂}₂] | Data not specified | Data not specified | Data not specified | Not applicable | manchester.ac.uk |

| [AuCl{(p-tolyl)₂PCF(CF₃)₂}] | Data not specified | Data not specified | Data not specified | Not applicable | manchester.ac.uk |

| (η⁷-C₇H₇)Mo(CO)(PMe₃)CF₃ | -6.3 (q) | -3.2 (d) | ³J(FP) = 8.3 | 2020 | nih.gov |

| [Rh(biph)(PPh₂ArF)] (ArF = ortho-CF₃-phenyl) | Data not specified | -62.8 to -67.6 | ¹J(RhP) = 124–170; ²J(PF) ≈ 5 | Not applicable | nih.gov |

The unique electronic and steric properties of phosphine ligands containing trifluoromethyl groups make their metal complexes candidates for various applications in homogeneous catalysis.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. cfmot.denih.gov The performance of these catalytic systems is highly dependent on the nature of the phosphine ligand. nih.gov While bulky, electron-rich trialkylphosphines are often highly effective, tcichemicals.comnih.gov electron-deficient phosphines can also play a crucial role. The use of fluorinated phosphine ligands can influence catalyst stability and activity. For example, palladium complexes of fluoroalkyl-containing phosphines have been synthesized and explored as catalysts in Suzuki-Miyaura coupling, where they demonstrated moderate yields. manchester.ac.uk

Although specific examples detailing the use of (Trifluoromethyl)phosphine (CF3PH2) itself in these reactions are not available in the literature, related complexes bearing ligands with trifluoromethyl substituents have been studied. For instance, detailed investigations into aryl-CF3 bond-forming reductive elimination from palladium(II) complexes have shown that the steric and electronic properties of supporting phosphinoferrocene (B6310582) ligands are critical. manchester.ac.uk

Asymmetric hydrogenation is a key technology for the synthesis of chiral molecules, particularly for the pharmaceutical and agrochemical industries. nih.govumn.edu The field is dominated by catalysts based on transition metals like rhodium, ruthenium, and iridium, coordinated to chiral phosphine ligands. tcichemicals.comnih.gov The success of these catalysts hinges on the ability of the chiral ligand to effectively control the stereochemical outcome of the hydrogen addition.

While a vast number of chiral phosphine ligands have been developed for this purpose, nih.gov the application of phosphines featuring a P-CF3 moiety is not widespread. The design of ligands for asymmetric hydrogenation typically focuses on rigid chiral backbones, such as those in BINAP or SDP ligands, to create a well-defined chiral environment around the metal center. nih.gov The strong electron-withdrawing nature of a CF3 group would significantly alter the electronic properties of the metal center, but its impact on enantioselectivity is not well-documented. Research in this area continues to focus on the development of novel, structurally diverse chiral phosphine ligands to achieve high enantioselectivities and turnover numbers. umn.edunih.gov

Transition metal complexes are widely used to catalyze the polymerization of olefins like ethylene (B1197577) and propylene. Late transition metal catalysts, particularly those of nickel and palladium, often employ phosphine-based ligands to control polymer molecular weight, branching, and the incorporation of polar comonomers. The ligand structure dictates the catalyst's activity and stability. For example, nickel(II) complexes with bulky and highly electron-donating phosphines, such as triadamantylphosphine, have shown extremely high activity for producing ultrahigh-molecular-weight polyethylene.

The use of phosphines with strongly electron-withdrawing groups, such as trifluoromethylphosphines, in this context is not well-explored. Such ligands would create a highly electrophilic metal center, which could significantly impact the chain growth and chain transfer mechanisms. Research has shown that phosphine-sulfonate palladium and nickel catalysts can polymerize ethylene, and their activity can be modulated by secondary interactions within the ligand framework. researchgate.net However, there is a clear lack of data on the application of simple trifluoromethylphosphine ligands like CF3PH2 in olefin polymerization catalysis.

Beyond traditional cross-coupling and hydrogenation reactions, trifluoromethyl-containing phosphine ligands have found use in other advanced catalytic processes. A notable example is in gold(I) catalysis. Gold(I) complexes are potent π-acids used to activate alkynes and allenes for various nucleophilic additions and cycloisomerization reactions. doi.org

Recent studies have shown that bulky, electron-deficient phosphine ligands can be beneficial in electrophilic gold(I) catalysis. A ligand featuring a di(1-adamantyl)phosphine core and an ortho-trifluoromethylphenyl substituent was synthesized and complexed with gold(I). doi.org This complex demonstrated higher catalytic activity for the cycloisomerization of an N-propargyl benzamide (B126) compared to analogues with non-fluorinated biphenyl (B1667301) or phenylphosphine (B1580520) ligands. doi.org The enhanced performance was attributed to the combination of the ligand's steric bulk and the electron-deficient nature imparted by the trifluoromethyl group. doi.org

Spectroscopic and Structural Analysis of (Trifluoromethyl)phosphine Metal Complexes

The electronic and steric properties of (trifluoromethyl)phosphine ligands, which are significantly influenced by the strongly electron-withdrawing trifluoromethyl group, are reflected in the spectroscopic and structural features of their metal complexes. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside single-crystal X-ray diffraction, provide critical insights into the nature of the metal-ligand bonding and the geometry of these complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

³¹P NMR spectroscopy is a primary tool for characterizing (trifluoromethyl)phosphine complexes. wikipedia.org The coordination of the phosphine to a metal center leads to a significant change in the ³¹P chemical shift compared to the free ligand. This coordination shift provides information about the electronic environment of the phosphorus atom. In complexes of trifluoromethyl-substituted phosphines, the strong electron-withdrawing nature of the CF₃ groups generally leads to a downfield shift of the ³¹P NMR signal upon coordination.

¹⁹F NMR spectroscopy is also invaluable for studying these complexes. The chemical shift and coupling constants of the fluorine nuclei in the CF₃ group can be sensitive to changes in the coordination environment. For instance, in trifluoromethylphosphoranes, a correlation has been observed between the ¹J(PC) and ²J(PF) coupling constants, which can help in determining the ground-state structures of these molecules. acs.org

Infrared (IR) Spectroscopy:

IR spectroscopy provides information about the vibrational modes of the molecule, including the P-CF₃ and metal-ligand bonds. The C-F stretching frequencies in trifluoromethyl phosphine complexes are typically observed in the region of 1000-1200 cm⁻¹. The position and intensity of these bands can be influenced by the nature of the metal and the other ligands in the coordination sphere. For example, a comparison of the C-F stretching frequencies in (η⁵-C₆H₇)Fe(CO)₂CF₃ with its cyclopentadienyl (B1206354) analogue suggests differences in the electron-donating ability of the ancillary ligands, which in turn affects the strength of the Fe-CF₃ bond. nih.gov

X-ray Crystallography:

Structural studies of various transition metal complexes with trifluoromethyl-containing phosphine ligands have revealed a range of coordination geometries. mdpi.commcmaster.ca For example, platinum(II) complexes with methyl-trifluoromethyl-phosphines, such as trans-[(CH₃)₂PCF₃]₂PtCl₂ and trans-[CH₃P(CF₃)₂]₂PtCl₂, have been synthesized and structurally characterized. researchgate.net

Interactive Data Table: Spectroscopic Data for Selected (Trifluoromethyl)phosphine Metal Complexes

| Complex | ³¹P NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Key IR Bands (cm⁻¹) | Reference |

| [(CH₃)₂PCF₃]₂PtCl₂ | Not reported | Not reported | Not reported | researchgate.net |

| [CH₃P(CF₃)₂]₂PtCl₂ | Not reported | Not reported | Not reported | researchgate.net |

| (η⁵-C₆H₇)Fe(CO)₂CF₃ | Not reported | Not reported | 1010, 1055 (C-F stretch) | nih.gov |

Note: Detailed spectroscopic data for the parent (trifluoromethyl)phosphine (CF₃PH₂) complexes are limited in the reviewed literature. The data presented are for closely related substituted analogues.

Interactions with Main Group Elements

The interaction of (trifluoromethyl)phosphine with main group elements is largely governed by its Lewis basicity, which is significantly reduced due to the electron-withdrawing trifluoromethyl group. This diminished basicity affects the stability and nature of the resulting adducts.

A well-studied example is the reaction with boron trifluoride (BF₃), a strong Lewis acid. The stability of the resulting phosphine-borane adducts has been shown to decrease with an increasing number of trifluoromethyl groups on the phosphorus atom. cdnsciencepub.com For instance, a comparative study of the adducts formed between BF₃ and a series of methyl-trifluoromethyl-phosphines demonstrated the following order of stability for the boron trifluoride compounds: (CH₃)₃P·BF₃ > (CH₃)₂PCF₃·BF₃ > CH₃P(CF₃)₂·BF₃ > P(CF₃)₃·BF₃. researchgate.netcdnsciencepub.com The adduct with diphenyltrifluoromethylphosphine, (C₆H₅)₂CF₃P·BF₃, is also found to be less stable than the triphenylphosphine (B44618) analogue. researchgate.net This trend is directly related to the decreased electron-donating ability of the phosphorus atom as the highly electronegative CF₃ groups replace the more electron-donating methyl or phenyl groups. researchgate.net

The reaction of bis(trifluoromethyl)phosphine, (CF₃)₂PH, with diborane (B8814927) (B₂H₆) has been shown to produce the trimeric phosphinoborane [(CF₃)₂PBH₂]₃, an air-stable compound. researchgate.net A tetrameric version, [(CF₃)₂PBH₂]₄, has also been isolated in trace amounts. researchgate.net These reactions highlight the ability of trifluoromethyl phosphines to form stable compounds with main group elements, even with their reduced basicity.

Furthermore, reactions of trifluoromethyl-substituted phosphines with other main group elements have been explored. For example, the reaction of trifluoromethyl dichlorophosphine (CF₃PCl₂) with sodium telluride (Na₂Te) leads to the formation of novel phosphorus-tellurium heterocycles, such as the telluratriphosphetane (CF₃P)₃Te and the telluratetraphospholane (CF₃P)₄Te. researchgate.net

Impact of (Trifluoromethyl)phosphine Ligands on Catalytic Activity and Stereoselectivity

The unique electronic and steric properties of (trifluoromethyl)phosphine ligands have a significant impact on the activity and selectivity of transition metal catalysts. cfmot.de The strong electron-withdrawing nature of the trifluoromethyl group enhances the π-acceptor properties of the phosphine ligand. wikipedia.org This electronic feature can stabilize low-valent metal centers and influence the rates of key catalytic steps, such as oxidative addition and reductive elimination. tcichemicals.com

Catalytic Activity:

The introduction of trifluoromethyl groups can modulate the catalytic activity in several ways. The enhanced π-acidity of these ligands can lead to more electrophilic metal centers, which can be beneficial in certain catalytic transformations. For example, gold(I) complexes bearing an ortho-trifluoromethylphenyl substituted phosphine ligand have demonstrated higher catalytic activity in the cycloisomerization of N-propargyl benzamides compared to analogues with less electron-withdrawing phosphines. acs.org The steric bulk of the trifluoromethyl group also plays a crucial role in influencing catalytic performance. tcichemicals.com

Stereoselectivity:

Chiral phosphine ligands containing trifluoromethyl groups have been developed for asymmetric catalysis. rsc.org The stereoelectronic properties of the CF₃ group can influence the enantioselectivity of a catalytic reaction. For instance, novel ferrocenyl diphosphines containing trifluoromethyl groups have been synthesized and show potential in asymmetric catalysis. rsc.org

The development of P-chirogenic phosphine ligands, where the phosphorus atom itself is a stereocenter, has been a significant area of research. tcichemicals.com While the synthesis of such ligands can be challenging, they offer the potential for high levels of enantiocontrol in a variety of catalytic reactions. The precise steric and electronic tuning afforded by the trifluoromethyl group can be advantageous in the design of these highly selective catalysts. tcichemicals.com For example, phenyloxazoline ligands bearing a P-CF₃ group have been synthesized and coordinated to palladium(II), demonstrating their potential application in stereoselective catalysis. ethz.ch

Applications of Trifluoromethyl Phosphine in Advanced Organic Synthesis

As a Reagent in Selective Functionalization Reactions

(Trifluoromethyl)phosphine and its derivatives are instrumental in a variety of selective functionalization reactions. Their unique electronic properties, stemming from the strongly electron-withdrawing trifluoromethyl group, modulate the reactivity of the phosphorus center, enabling novel transformations.

One significant application is in phosphine-catalyzed C-H functionalization. An unprecedented phosphine-catalyzed remote β-C-H functionalization of amine derivatives, triggered by the trifluoromethylation of an alkene with Togni's reagent, has been developed. nih.gov This methodology allows for the highly selective and simultaneous activation of an unactivated alkene and a β-C(sp³)–H bond of an amine derivative. nih.gov The reaction proceeds via a proposed phosphorus radical cation intermediate, leading to the formation of bistrifluoromethylated enamides with excellent yields and high regio-, chemo-, and stereoselectivity. nih.gov

Furthermore, trifluoromethyl-substituted phosphine (B1218219) ligands play a crucial role in transition metal-catalyzed reactions. For instance, a bulky phosphine ligand featuring an ortho-trifluoromethylphenyl substituent has been synthesized for use in gold(I) catalysis. doi.orgacs.org This ligand, di(1-adamantyl)-2-trifluoromethyphenylphosphine, projects the trifluoromethyl group toward the metal center, influencing the catalytic activity. doi.orgacs.org Gold(I) complexes of this ligand have demonstrated higher catalytic activity in the cycloisomerization of N-propargyl benzamides compared to analogues without the trifluoromethyl group. doi.org

The electronic nature of trifluoromethylated phosphines also influences their role in palladium-catalyzed cross-coupling reactions. The development of palladium catalysts for aryl trifluoromethylation has been a significant challenge, requiring conditions that accommodate oxidative addition, transmetalation to form a Pd–CF3 bond, and subsequent reductive elimination. nih.gov The use of specific phosphine ligands is critical to the success of these catalytic cycles. nih.gov

Role in Classic and Emerging Phosphine-Mediated Organic Transformations

Phosphine-mediated reactions are a cornerstone of organic synthesis. The incorporation of trifluoromethyl groups onto the phosphine scaffold can significantly influence the outcome of these classic transformations and has led to the development of new variants.

A notable example is the Wittig reaction. A transition-metal-free, tributylphosphine-mediated tandem acylation–Wittig reaction of β-trifluoromethyl α,β-enones has been developed for the synthesis of trifluoromethylated furans. bohrium.com This efficient method proceeds under mild conditions and demonstrates the utility of phosphine mediation in constructing complex heterocyclic systems bearing a trifluoromethyl group. bohrium.com

In the realm of cycloaddition reactions, phosphine catalysts have been shown to control the reaction pathway between trifluoromethyl-substituted ketones and bis-substituted allenoates. acs.org Depending on the nature of the phosphine catalyst, either trifluoromethylated tetrahydrofurans (using triarylphosphines) or CF3-substituted dienyl tertiary alcohols (using trialkylphosphines) can be obtained with high chemoselectivity. acs.org

The Morita-Baylis-Hillman (MBH) reaction, another classic phosphine-catalyzed transformation, has also been influenced by the use of trifluoromethylated substrates and chiral phosphine catalysts. wikipedia.orgacs.orgrsc.org While specific examples focusing solely on (trifluoromethyl)phosphine as the catalyst are less common, the principles of the MBH reaction, involving the nucleophilic addition of a phosphine to an activated alkene, are fundamental to phosphine organocatalysis and are applicable to systems involving trifluoromethylated compounds. wikipedia.orgacs.org

Development of Novel Synthetic Methodologies Utilizing (Trifluoromethyl)phosphine

The unique reactivity of (trifluoromethyl)phosphine has spurred the development of novel synthetic methodologies. These methods often leverage the electronic and steric properties imparted by the trifluoromethyl group to achieve transformations that are challenging with conventional phosphines.

A significant advancement is the synthesis of novel chiral ligands for asymmetric catalysis. A new class of air-stable 1-[bis(trifluoromethyl)phosphine]-1'-oxazolinylferrocene ligands has been synthesized from ferrocene. beilstein-journals.orgnih.govd-nb.info These ligands have proven highly efficient in the regio- and enantioselective palladium-catalyzed allylic alkylation of monosubstituted allyl substrates, affording branched products with excellent selectivity. beilstein-journals.orgnih.govd-nb.info

The synthesis of trifluoromethylated phosphines themselves has been a focus of methodological development. A zinc-mediated scalable synthesis of trifluoromethylphosphines from phosphine chlorides and CF3Br has been reported, providing practical access to these valuable reagents.

Furthermore, a one-pot protocol triggered by the phosphine-catalyzed trifluoromethylation of alkenes provides a facile and step-economical route to valuable trisubstituted 5-(trifluoromethyl)oxazoles. nih.gov This methodology highlights the ability of (trifluoromethyl)phosphine chemistry to enable complex transformations in a single synthetic operation. nih.gov

| Ligand/Method | Application | Key Features |

| 1-[Bis(trifluoromethyl)phosphine]-1'-oxazolinylferrocene | Pd-catalyzed allylic alkylation | Air-stable, excellent regio- and enantioselectivity for branched products. beilstein-journals.orgnih.govd-nb.info |

| Phosphine-catalyzed remote β-C-H functionalization | Synthesis of bistrifluoromethylated enamides | Triggered by alkene trifluoromethylation, proceeds via a phosphorus radical cation. nih.gov |

| Bu3P-mediated tandem acylation–Wittig reaction | Synthesis of trifluoromethylated furans | Transition-metal-free, mild conditions. bohrium.com |

Stereoselective and Enantioselective Processes Enabled by (Trifluoromethyl)phosphine

The development of chiral phosphine ligands is crucial for asymmetric catalysis, and the incorporation of trifluoromethyl groups has led to new classes of ligands with unique stereocontrolling properties.

Chiral trifluoromethylphosphines have been utilized in the stereoselective synthesis of Josiphos-type ligands, which are important in asymmetric catalysis. rsc.org The synthesis involves an intramolecular nucleophilic substitution of a trifluoromethyl group to form a 1,2-diphosphole derivative as a key step. rsc.org

As mentioned previously, the novel 1-[bis(trifluoromethyl)phosphine]-1'-oxazolinylferrocene ligands are highly effective in palladium-catalyzed asymmetric allylic alkylation. beilstein-journals.orgnih.govd-nb.info These P,N-ligands, featuring strongly electron-withdrawing bis(trifluoromethyl)phosphine moieties, can achieve excellent regio- and enantioselectivity for a wide range of monosubstituted allyl substrates. beilstein-journals.orgnih.govd-nb.info For example, in the alkylation of cinnamyl acetate, high enantiomeric excesses (up to 88% ee) and high branch-to-linear ratios (up to 96/4) have been achieved. d-nb.info

A preliminary study on an asymmetric phosphine-catalyzed reaction between allenoates and trifluoromethyl aryl ketones has also been reported, representing the first example of such a reaction with these substrates. acs.org

Furthermore, chiral aluminum(III) complexes have been used for the catalytic enantioselective hydrophosphonylation of trifluoromethyl ketones, leading to the synthesis of quaternary α-hydroxy trifluoromethyl phosphonates with high enantioselectivities (up to 90% ee). nih.gov While not directly involving a chiral phosphine, this demonstrates the importance of developing stereoselective methods for the synthesis of chiral organophosphorus compounds containing the trifluoromethyl group.

The following table summarizes the performance of a 1-[bis(trifluoromethyl)phosphine]-1'-oxazolinylferrocene ligand in the Pd-catalyzed allylic alkylation of various substrates. d-nb.info

| Substrate (Allyl Carbonate) | Branched/Linear Ratio | Enantiomeric Excess (ee, %) |

| Cinnamyl | 96/4 | 88 |

| 1-Naphthylallyl | 99/1 | 94 |

| 2-Furylallyl | 87/13 | 80 |

| 2-Thienylallyl | 90/10 | 83 |

Computational and Theoretical Investigations of Trifluoromethyl Phosphine

Quantum Chemical Characterization of Electronic States and Orbital Interactions

Quantum chemical calculations are fundamental to describing the distribution of electrons within a molecule, which in turn governs its structure and reactivity. For (trifluoromethyl)phosphine, the introduction of a highly electronegative trifluoromethyl (CF₃) group to the phosphine (B1218219) (PH₃) moiety induces significant changes in its electronic properties.

Self-consistent field molecular orbital (SCF-MO) calculations are a common ab initio method used to investigate bonding. rsc.orgrsc.org In phosphines, the highest occupied molecular orbital (HOMO) is typically the phosphorus lone pair, while the lowest unoccupied molecular orbitals (LUMOs) are often antibonding σ* orbitals. The strongly electron-withdrawing CF₃ group is expected to stabilize both the lone pair and the P-C and P-H bonding orbitals, lowering their energy levels. This stabilization reduces the energy of the HOMO, making (trifluoromethyl)phosphine a weaker Lewis base compared to phosphine (PH₃) or alkylphosphines.

The nature of the bonding can be further analyzed through methods like Density Functional Theory (DFT), which provides information on electron density distribution. youtube.comyoutube.com The P-C bond in CF₃PH₂ is highly polarized towards the CF₃ group, and the fluorine atoms induce a strong positive partial charge on the carbon atom. This polarization influences the molecule's dipole moment and its interactions with other species. The analysis of electronic states helps in understanding the molecule's potential as a ligand in organometallic chemistry, where the energy and character of the phosphorus lone pair are critical for coordination to a metal center. rsc.org

Exploration of Potential Energy Surfaces and Reaction Pathways

A potential energy surface (PES) is a multidimensional "landscape" that maps the potential energy of a molecule as a function of its geometric coordinates. libretexts.orglibretexts.org By calculating the PES, computational chemists can identify stable structures (minima on the surface), such as reactants and products, and the transition states (saddle points) that connect them. libretexts.orgyoutube.comyoutube.com The path of lowest energy connecting a reactant to a product through a transition state is known as the reaction pathway or minimum energy path (MEP).

For (trifluoromethyl)phosphine, theoretical calculations can map out the PES for various reactions, such as protonation, oxidation, or its participation in catalytic cycles. For instance, in reactions involving C-F bond activation, a process of significant interest in organofluorine chemistry, DFT calculations can identify key intermediates and transition states. nih.gov A computational study of a related iridium complex demonstrated a "phosphine-assisted C-F activation" pathway, where a phosphine ligand directly participates in the fluoride (B91410) abstraction, forming a metallophosphorane intermediate. nih.gov Similar computational approaches could be applied to reactions involving CF₃PH₂ to explore its potential to engage in or mediate such transformations.

The energy difference between the reactants and the highest-energy transition state on the reaction pathway determines the activation energy of the reaction, which is a key factor in determining the reaction rate. youtube.com Computational modeling of the PES provides a quantitative framework for comparing the feasibility of different proposed reaction mechanisms.

Derivation of Mechanistic Insights from Computational Modeling

Computational modeling serves as a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. montclair.edu By identifying all intermediates and transition states on the potential energy surface, a detailed reaction mechanism can be constructed. researchgate.net This approach provides insights that are often difficult or impossible to obtain through experimental means alone.

In the context of trifluoromethyl-containing compounds, DFT calculations have been used to understand complex processes like aryl-CF₃ bond-forming reductive elimination from palladium centers. nih.gov These studies evaluate multiple possible pathways, such as those involving ligand dissociation or concerted bond formation, and identify the most energetically favorable route. nih.gov This allows for a rational understanding of reaction outcomes and can guide the design of more efficient catalysts.

Prediction and Validation of Spectroscopic Properties (e.g., NMR, Vibrational Frequencies)

Computational chemistry allows for the prediction of various spectroscopic properties, which can be used to confirm the identity of a synthesized compound or to interpret experimental spectra. Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters and vibrational frequencies are particularly common and valuable.

Vibrational Frequencies

Vibrational frequencies, observed in infrared (IR) and Raman spectroscopy, correspond to the different modes of molecular motion. DFT calculations are widely used to predict these frequencies. chemrxiv.orgnih.gov While no specific calculations for CF₃PH₂ are prominently available, studies on the closely related bis(trifluoromethyl)phosphanide anion, [P(CF₃)₂]⁻, show excellent agreement between experimental vibrational frequencies and those calculated at the B3PW91 level of theory. nih.gov This demonstrates the reliability of modern computational methods for predicting the vibrational spectra of trifluoromethylphosphine compounds. The characteristic frequencies for CF₃PH₂ would include P-H stretching and bending modes, P-C stretching, and various C-F stretching and bending modes.

| Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| νas(CF₃) | 1141 | 1131 |

| νs(CF₃) | 1094 | 1088 |

| ν(PC₂) | 738 | 741 |

| δs(CF₃) | 721 | 720 |

| δas(CF₃) | 538 | 535 |

NMR Spectroscopy

NMR chemical shifts are highly sensitive to the electronic environment of a nucleus. The gauge-including atomic orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, from which chemical shifts are derived. nih.govfaccts.de For (trifluoromethyl)phosphine, key NMR active nuclei are ³¹P, ¹⁹F, ¹³C, and ¹H. The strong electron-withdrawing effect of the CF₃ group is expected to cause a significant downfield shift (deshielding) in the ³¹P NMR spectrum compared to PH₃. Calculations for related compounds can provide a benchmark for predicting these shifts with reasonable accuracy. arxiv.org Experimental characterization of the [P(CF₃)₂]⁻ anion provides reference values for the phosphorus and fluorine environments in a similar chemical structure. nih.gov

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|

| ³¹P{¹H} | -19.3 | - |

| ¹⁹F | -45.2 | ¹J(P,F) = 75.3 |

Application of Advanced Theoretical Methodologies (e.g., DFT, Ab Initio, Molecular Dynamics)

The theoretical investigation of (trifluoromethyl)phosphine and related molecules relies on a variety of sophisticated computational methodologies. The choice of method depends on the desired balance between accuracy and computational cost.

Ab Initio Methods: These methods solve the Schrödinger equation from first principles without empirical parameters. ceur-ws.org The Hartree-Fock (HF) method is the simplest ab initio approach, often used as a starting point for more advanced calculations. rsc.orgrsc.org Post-HF methods, such as Møller–Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, systematically improve upon the HF approximation by including electron correlation, leading to higher accuracy but also significantly higher computational cost.

Density Functional Theory (DFT): DFT is currently one of the most popular methods in computational chemistry due to its excellent balance of accuracy and efficiency. youtube.comaps.org Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable. youtube.com The accuracy of a DFT calculation depends on the choice of the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons. Hybrid functionals, such as B3LYP and B3PW91, which mix HF exchange with DFT exchange, are widely used and have proven effective for organophosphorus and organofluorine compounds. nih.govrsc.org

Molecular Dynamics (MD): While ab initio and DFT methods are typically used for static calculations on single molecules or small clusters, MD simulations are used to study the dynamic behavior of systems over time. Ab initio molecular dynamics (AIMD) combines DFT calculations of forces with classical equations of motion, allowing for the simulation of molecular vibrations, conformational changes, and chemical reactions at finite temperatures, explicitly including thermal effects. chalcogen.ro

These advanced theoretical methodologies provide a comprehensive toolkit for probing the structure, reactivity, and properties of (trifluoromethyl)phosphine at the atomic level, yielding fundamental insights into its chemical behavior.

Future Directions and Emerging Research Avenues for Trifluoromethyl Phosphine

Development of Novel Synthetic Routes to Related Polyfluorinated Phosphines

The synthesis of polyfluorinated phosphines, particularly those containing the trifluoromethyl group, has been a subject of ongoing research to overcome limitations in structural diversity and scalability. nih.gov A significant advancement is the development of a convenient and scalable method for synthesizing diverse trifluoromethylphosphines through the direct radical trifluoromethylation of phosphine (B1218219) chlorides with bromotrifluoromethane (B1217167) (CF3Br) using zinc powder. nih.gov This method represents a notable improvement over previous nucleophilic or electrophilic trifluoromethylation techniques, which often required multiple steps. nih.gov

Future research is focused on expanding the portfolio of synthetic methodologies. Novel routes for creating cyclic phosphines, such as phosphetanes, phospholanes, and phosphinanes, are being explored. rsc.orgnih.govnih.gov These strategies, which may involve organometallic precursors, offer pathways to previously inaccessible phosphorus heterocycles. nih.gov The development of such routes is crucial for creating a wider array of polyfluorinated phosphine ligands with tailored steric and electronic properties for specific applications.

Key research objectives in this area include:

Improving Efficiency and Scalability: Developing synthetic protocols that are not only high-yielding but also amenable to large-scale production. nih.govacs.org

Enhancing Structural Diversity: Creating methods to introduce trifluoromethyl and other polyfluorinated groups into a wide range of phosphine architectures, including chiral and heterocyclic scaffolds. rsc.orgresearchgate.net

Utilizing Readily Available Starting Materials: Focusing on synthetic pathways that begin with inexpensive and accessible precursors to improve the economic viability of these compounds. nih.gov

| Synthetic Method | Key Reagents/Precursors | Advantages | Relevant Research Focus |

|---|---|---|---|

| Radical Trifluoromethylation | Phosphine chlorides, CF3Br, Zinc | Convenient, scalable, direct, increased structural diversity. nih.gov | Expanding substrate scope. |

| Cyclic Phosphine Synthesis | Organometallic P-atom carriers, α,ω-dibromoalkanes | Access to novel heterocyclic phosphines (phosphetanes, phospholanes). rsc.orgnih.gov | Synthesis of parent and organo-substituted derivatives. nih.gov |

| P-Perfluoroalkylation | Triarylphosphines | Creates phosphines with both electron-poor and fluorous properties. researchgate.net | Application in fluorous biphasic catalysis. researchgate.net |

Design and Discovery of Next-Generation Catalytic Systems Incorporating (Trifluoromethyl)phosphine

Electron-rich phosphines are crucial in homogeneous catalysis. researchgate.net However, the electron-withdrawing nature of the trifluoromethyl group imparts unique reactivity to phosphine ligands, making them valuable for specific catalytic applications. nih.gov Research into ortho-trifluoromethylphenyl substituted phosphine ligands has shown their potential in gold(I) catalysis, where they can lead to higher catalytic activity in reactions like the cycloisomerization of N-propargyl benzamides compared to non-fluorinated analogues. doi.orgfigshare.com

The design of next-generation catalytic systems is moving towards incorporating these fluorinated phosphines to modulate the electronic properties and stability of metal centers. The objective is to develop catalysts with enhanced efficiency, selectivity, and longevity. europa.eu

Future research directions in this domain include:

Exploring Diverse Metal Complexes: Synthesizing and evaluating the catalytic performance of complexes of (trifluoromethyl)phosphine ligands with a variety of transition metals beyond gold, such as palladium, rhodium, and iridium. researchgate.net

Tuning Ligand Architecture: Systematically modifying the structure of polyfluorinated phosphine ligands to fine-tune their steric and electronic effects for specific catalytic transformations. researchgate.netdoi.org

High-Throughput Screening: Employing advanced screening techniques to rapidly identify optimal catalyst-ligand combinations for important chemical reactions. acs.org

| Catalytic System | Metal Center | (Trifluoromethyl)phosphine Ligand Role | Potential Application |

|---|---|---|---|

| Gold(I) Catalysis | Au(I) | Enhances catalytic activity through electronic effects. doi.orgfigshare.com | Cycloisomerization reactions. researchgate.netdoi.org |

| Palladium-Catalyzed Cross-Coupling | Pd | Enables catalyst recycling through fluorous biphasic systems. researchgate.net | Cross-coupling of acid chlorides and terminal alkynes. researchgate.net |

| Rhodium-Catalyzed Hydroformylation | Rh | Modulates regioselectivity (n/i ratio). researchgate.net | Production of aldehydes. researchgate.net |

Integration of (Trifluoromethyl)phosphine Chemistry with Sustainable Chemical Processes

The principles of green and sustainable chemistry are increasingly influencing the design of chemical products and processes. frontiersin.org The incorporation of fluoroalkyl groups, such as trifluoromethyl, into molecules can enhance properties like metabolic stability and bioavailability, which is a key consideration in developing more sustainable pharmaceuticals and agrochemicals. rsc.orgmit.edu

A major focus is the use of fluorinated greenhouse gases, which are often byproducts of fluoropolymer production, as feedstocks for fluoroalkylation reactions. rsc.orgmit.edu Flow chemistry is an emerging technique that can address the challenges of gas-liquid reactions, enabling the efficient use of these gases. rsc.org Furthermore, developing phosphorus-recycling processes, for instance in the Wittig reaction, by using fluorous phosphines that can be easily separated and regenerated, is a key aspect of sustainable chemistry. researchgate.net

Future research will likely concentrate on:

Utilizing Fluorinated Waste Streams: Developing catalytic systems that can efficiently convert fluorinated greenhouse gases into valuable trifluoromethylated compounds. rsc.org

Developing Recyclable Catalysts: Designing catalytic systems based on (trifluoromethyl)phosphine ligands that can be easily separated from the reaction mixture and reused, for example, through fluorous biphasic systems. researchgate.net

Visible-Light Photocatalysis: Exploring light-driven reactions for trifluoromethylation, which align with green chemistry principles by avoiding harsh reaction conditions and toxic reagents.

Predictive Modeling for Novel Material Science Applications

Computational modeling has become an indispensable tool in materials science, enabling the prediction of material properties and accelerating the discovery of new materials. eurekalert.org Techniques like Density Functional Theory (DFT) can provide insights into the electronic structure of materials, predicting properties such as electronic band gaps and chemical reactivity.

For (Trifluoromethyl)phosphine, predictive modeling can be used to understand its influence on the properties of polymers, organometallic frameworks, and other advanced materials. For example, DFT calculations can be used to predict the air stability of different phosphines by analyzing the energy of the singly occupied molecular orbital (SOMO) of the corresponding radical cation. researchgate.net This predictive capability is invaluable for designing new materials with tailored electronic, optical, or mechanical properties. ornl.govornl.gov

Future research will leverage computational tools to:

Simulate Material Properties: Use molecular dynamics and DFT to simulate how the incorporation of (trifluoromethyl)phosphine affects the bulk properties of materials.

Accelerate Material Discovery: Employ machine learning algorithms to analyze large datasets from simulations and experiments to identify promising new materials incorporating fluorinated phosphines. arxiv.org

Design for Functionality: Computationally design materials with specific functionalities, such as enhanced thermal stability or specific catalytic activity, by strategically placing (trifluoromethyl)phosphine units within the material's structure. ornl.gov

Q & A

Q. How do electronic and steric properties of (trifluoromethyl)phenylphosphines influence their reactivity in transition-metal catalysis?

- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density at the phosphorus center, enhancing metal-ligand bond strength and catalytic activity in cross-coupling reactions. Steric effects from substituents (e.g., 4-position vs. 3,5-positions) modulate coordination geometry. For example, tris[p-(trifluoromethyl)phenyl]phosphine derivatives exhibit improved stability in Pd-catalyzed couplings due to optimized π-backbonding . Comparative studies using Hammett constants or DFT calculations can quantify electronic contributions .

Q. What strategies resolve contradictions in reported catalytic performance of (trifluoromethyl)phenylphosphines across different studies?

- Methodological Answer : Discrepancies often arise from variations in substrate scope, metal precursors, or reaction conditions. Systematic analysis includes:

- Controlled experiments : Isolate variables (e.g., solvent polarity, temperature) using a Design of Experiments (DoE) framework .

- Literature benchmarking : Compare data against structurally similar phosphines (e.g., tris(p-chlorophenyl)phosphine) to identify outliers .

- Mechanistic probes : Use kinetic isotope effects or in-situ spectroscopy to differentiate rate-limiting steps .

Q. How can (trifluoromethyl)phenylphosphines be tailored for selective binding to biological targets, such as progesterone receptors?

- Methodological Answer : Structure-activity relationship (SAR) studies highlight the trifluoromethyl group as a pharmacophore for hydrophobic interactions. Modifying substituents at the phosphorus center (e.g., alkyl vs. aryl groups) fine-tunes binding affinity. For instance, B-(trifluoromethyl)phenyl phosphine–borane derivatives show antagonistic activity by displacing endogenous ligands through steric competition . Computational docking (e.g., AutoDock Vina) validates binding poses against crystallographic receptor data .

Q. What are the challenges in scaling up (trifluoromethyl)phenylphosphine syntheses for multi-gram applications, and how can they be mitigated?

- Methodological Answer : Challenges include exothermic side reactions (e.g., phosphine oxide formation) and purification difficulties due to high hydrophobicity. Scale-up protocols recommend:

- Slow reagent addition to control heat generation.

- Flash chromatography with silica gel modified with fluorinated solvents (e.g., hexafluorobenzene) to improve separation .

- Crystallization optimization : Use mixed solvents (e.g., hexanes/ethyl acetate) to enhance crystal yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.